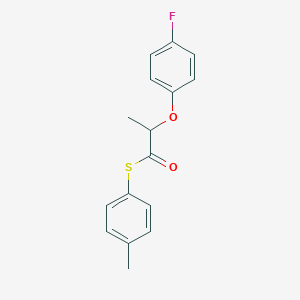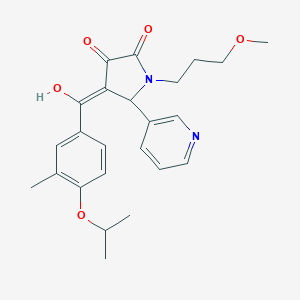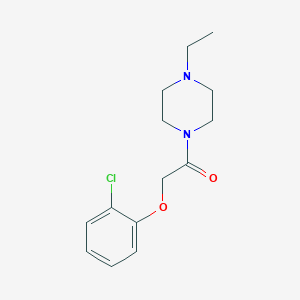![molecular formula C16H18N4O4S2 B384456 ethyl 2-[[2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate CAS No. 500202-75-5](/img/structure/B384456.png)
ethyl 2-[[2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “ethyl 2-[[2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate” is a complex organic molecule. It is related to a series of compounds synthesized by replacing the glutamic acid part of the Pemetrexed drug . These compounds have shown higher antiviral activity than Pemetrexed against Newcastle disease virus .
Scientific Research Applications
Medicinal Chemistry
Thiophene and its substituted derivatives, including the compound , are a very important class of heterocyclic compounds with interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
Anti-Inflammatory Properties
These compounds have been found to have anti-inflammatory properties, making them useful in the treatment of conditions characterized by inflammation .
Anti-Psychotic Properties
They have also been found to have anti-psychotic properties, which could make them useful in the treatment of various mental health disorders .
Anti-Arrhythmic Properties
These compounds have anti-arrhythmic properties, which could make them useful in the treatment of heart rhythm disorders .
Anti-Anxiety Properties
They have been found to have anti-anxiety properties, which could make them useful in the treatment of anxiety disorders .
Anti-Fungal Properties
These compounds have been found to have anti-fungal properties, making them potentially useful in the treatment of fungal infections .
Anti-Cancer Properties
The compound has been found to have anti-cancer properties. In one study, it was found to induce apoptosis in MCF-7 cells, a type of breast cancer cell . The in vivo study revealed a significant decrease in the solid tumor mass (26.6%) upon treatment with this compound .
Anti-Microbial Properties
These compounds have been found to have anti-microbial properties, making them potentially useful in the treatment of various bacterial and viral infections .
Mechanism of Action
Target of Action
Compounds with similar structures have been found to exhibit antiviral activity . Therefore, it is plausible that this compound may interact with viral proteins or enzymes, disrupting their function and inhibiting viral replication.
Mode of Action
Based on its structural similarity to other antiviral agents, it is hypothesized that it may interfere with the replication machinery of viruses, thereby inhibiting their proliferation .
Biochemical Pathways
The compound likely affects the biochemical pathways involved in viral replication. By binding to and inhibiting the function of key viral proteins or enzymes, it could disrupt the normal replication cycle of the virus, leading to a decrease in viral load .
Pharmacokinetics
Similar compounds are known to be well-absorbed and distributed throughout the body, metabolized by the liver, and excreted via the kidneys .
Result of Action
The result of the compound’s action would be a reduction in viral load, leading to a decrease in the severity of the viral infection. This could potentially alleviate symptoms and improve the overall health status of the infected individual .
properties
IUPAC Name |
ethyl 2-[[2-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O4S2/c1-2-24-15(23)13-8-4-3-5-9(8)26-14(13)19-12(22)7-25-16-18-10(17)6-11(21)20-16/h6H,2-5,7H2,1H3,(H,19,22)(H3,17,18,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTZDJJXXKGIHOB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CSC3=NC(=CC(=O)N3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1,1-dioxidotetrahydro-3-thienyl)-2-{[(2-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B384374.png)


![2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]propanamide](/img/structure/B384380.png)

![2-(4-fluorophenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]propanamide](/img/structure/B384385.png)
![2-[(5Z)-5-(3-ethoxy-4-propoxybenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl acetate](/img/structure/B384386.png)
![Ethyl 3-amino-6-(4-propoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B384387.png)
![2-amino-N-phenethyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B384388.png)
![5-[2-(hexyloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B384389.png)
![(4-Benzylpiperazin-1-yl)[4-(hexyloxy)phenyl]methanone](/img/structure/B384392.png)

![ethyl 1-(4-oxo-5-{[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]methylene}-4,5-dihydro-1,3-thiazol-2-yl)-4-piperidinecarboxylate](/img/structure/B384394.png)
![4-(4-ethoxybenzoyl)-1-(2-furylmethyl)-3-hydroxy-5-[4-(isopentyloxy)-3-methoxyphenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B384396.png)